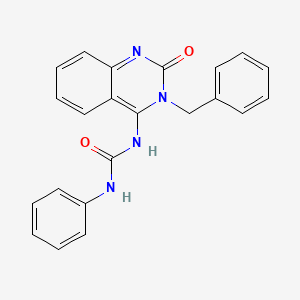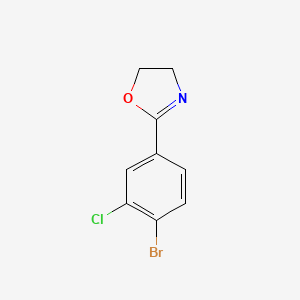
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and bromo substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-bromo-benzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo substituents on the phenyl ring can be replaced by other nucleophiles.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation Reactions: Oxazolone derivatives.
Reduction Reactions: Dihydro derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-4-fluoro-phenyl)-4,5-dihydro-oxazole
- 2-(3-Chloro-4-iodo-phenyl)-4,5-dihydro-oxazole
- 2-(3-Chloro-4-methyl-phenyl)-4,5-dihydro-oxazole
Uniqueness
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole is unique due to the presence of both chloro and bromo substituents on the phenyl ring. This combination can lead to distinct chemical reactivity and biological activity compared to other similar compounds with different substituents.
Propiedades
Fórmula molecular |
C9H7BrClNO |
|---|---|
Peso molecular |
260.51 g/mol |
Nombre IUPAC |
2-(4-bromo-3-chlorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H7BrClNO/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5H,3-4H2 |
Clave InChI |
WXBBNMKUUJAMBU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C2=CC(=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


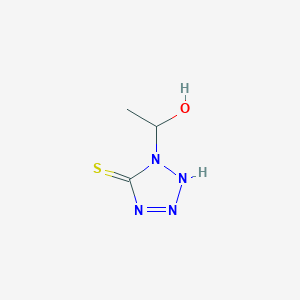
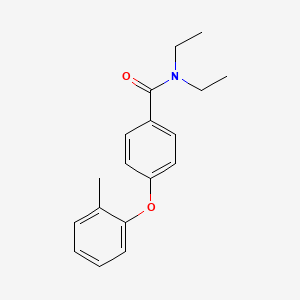

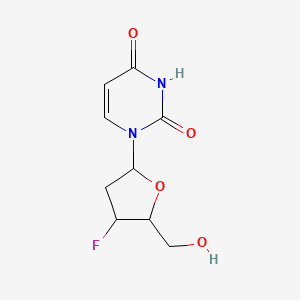
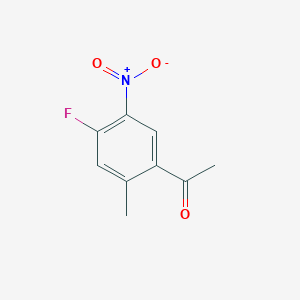
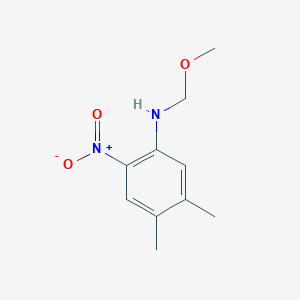

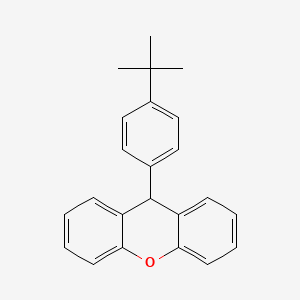
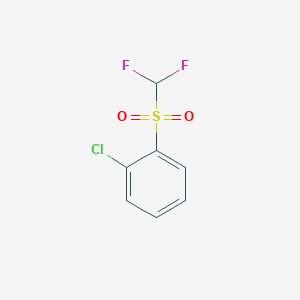
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
